3-Monochlorotriiodothyronine

Vue d'ensemble

Description

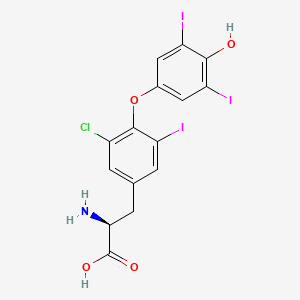

3-Monochlorotriiodothyronine is a synthetic derivative of triiodothyronine, a thyroid hormone This compound is characterized by the presence of three iodine atoms and one chlorine atom attached to its aromatic rings

Applications De Recherche Scientifique

3-Monochlorotriiodothyronine has several scientific research applications:

Chemistry: It is used as a model compound to study halogenation reactions and the effects of halogen substituents on aromatic systems.

Biology: The compound is investigated for its potential effects on thyroid hormone receptors and related metabolic pathways.

Medicine: Research explores its potential use in diagnosing and treating thyroid-related disorders, including hypothyroidism and hyperthyroidism.

Mécanisme D'action

Target of Action

The primary targets of 3-Monochlorotriiodothyronine, like other thyroid hormones, are nuclear thyroid hormone receptors (TRs) which are expressed in various tissues . These receptors play a crucial role in the regulation of genes after the activation of thyroid hormones .

Mode of Action

This compound interacts with its targets, the thyroid hormone receptors (TRs), to modulate transcriptional activities via thyroid hormone response elements (TRE) in the regulatory regions of target genes . Being lipophilic, these hormones cannot passively diffuse through the phospholipid bilayers of target cells and rely on transmembrane iodothyronine transporters .

Biochemical Pathways

The thyroid hormone synthetic pathway involves several steps including thyroglobulin synthesis and secretion into the follicular lumen, iodine uptake into the follicular epithelial cells, iodine transport and efflux into the follicular lumen, oxidation of iodine, iodination of thyroglobulin tyrosine residues, and coupling of iodotyrosines . Many biochemical pathways, such as sulfation, deiodination, decarboxylation, deamination, and N-acetylation are involved in the formation of naturally occurring compounds, defined metabolites or derivatives .

Pharmacokinetics

Understanding the pharmacokinetics of thyroid hormones is essential to design therapeutic regimens that simulate normal thyroid hormone secretion while avoiding excursions in the serum concentration . .

Result of Action

The result of the action of this compound involves a wide range of physiological processes. It regulates a wide range of genes after its activation, influencing metabolic regulation, neural development, and growth . The molecular and cellular effects of the compound’s action are complex and highly regulated due to the expression of cell and tissue-specific thyroid hormone transporters, multiple thyroid hormone receptor (TR) isoforms, and interactions with corepressors and coactivators .

Action Environment

Environmental factors can influence the action, efficacy, and stability of thyroid hormones. For instance, changing environmental conditions such as temperature, photoperiod, pond drying, food restriction, and ultraviolet radiation can exacerbate the ecological threats posed by contaminants . .

Analyse Biochimique

Biochemical Properties

3-Monochlorotriiodothyronine, like its parent compound T3, is likely to interact with various enzymes, proteins, and other biomolecules. The nature of these interactions is complex and can involve binding to specific receptors, influencing enzymatic activity, and modulating biochemical reactions

Cellular Effects

Given its structural similarity to T3, it may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

It is likely to exert its effects at the molecular level through binding interactions with biomolecules, potential enzyme inhibition or activation, and changes in gene expression

Metabolic Pathways

The metabolic pathways involving this compound are not well-characterized. It is likely involved in similar pathways as T3, which is known to play a key role in metabolism

Transport and Distribution

It is likely to interact with transporters or binding proteins, similar to T3

Subcellular Localization

It may be directed to specific compartments or organelles through targeting signals or post-translational modifications

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 3-Monochlorotriiodothyronine typically involves the iodination and chlorination of a precursor molecule. The process begins with the iodination of tyrosine derivatives, followed by selective chlorination. The reaction conditions often require the use of iodine monochloride (ICl) and other halogenating agents under controlled temperatures and pH levels .

Industrial Production Methods: Industrial production of this compound involves large-scale iodination and chlorination processes. These methods are optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques such as chromatography .

Analyse Des Réactions Chimiques

Types of Reactions: 3-Monochlorotriiodothyronine undergoes various chemical reactions, including:

Oxidation: This reaction can lead to the formation of quinones and other oxidized derivatives.

Reduction: Reduction reactions can remove halogen atoms, leading to dehalogenated products.

Substitution: Halogen atoms can be substituted with other functional groups, such as hydroxyl or amino groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.

Substitution: Nucleophilic substitution reactions often employ reagents like sodium hydroxide or ammonia.

Major Products Formed: The major products formed from these reactions include deiodinated and dechlorinated derivatives, as well as various substituted analogs .

Comparaison Avec Des Composés Similaires

Triiodothyronine (T3): A naturally occurring thyroid hormone with three iodine atoms.

Thyroxine (T4): Another thyroid hormone with four iodine atoms.

Reverse T3 (rT3): An inactive form of triiodothyronine with a different iodine arrangement.

Uniqueness: 3-Monochlorotriiodothyronine is unique due to the presence of a chlorine atom, which alters its chemical properties and biological activity compared to other thyroid hormones. This modification can affect its binding affinity to thyroid hormone receptors and its metabolic stability .

Activité Biologique

3-Monochlorotriiodothyronine (3-MCT) is a synthetic derivative of triiodothyronine (T3), a critical thyroid hormone that regulates numerous physiological processes, including metabolism, growth, and development. This article explores the biological activity of 3-MCT, focusing on its mechanisms of action, pharmacokinetics, and potential therapeutic applications.

Chemical Structure and Properties

3-MCT has the molecular formula C15H11ClI3NO4 and an average mass of approximately 685.42 Da. Its structure includes a chlorinated aromatic ring and three iodine atoms, similar to T3, which allows it to interact with thyroid hormone receptors (TRs) in a manner akin to its parent compound.

Target Receptors

The primary target of 3-MCT is the nuclear thyroid hormone receptors (TRs), specifically TRα and TRβ. These receptors are distributed across various tissues, including the brain, heart, and liver, playing crucial roles in gene regulation related to metabolism and development.

Mode of Action

3-MCT binds to TRs, modulating transcriptional activities via thyroid hormone response elements (TREs) in target genes. This interaction influences the expression of genes involved in metabolic pathways, cellular growth, and differentiation .

Biochemical Pathways

The compound participates in several biochemical pathways similar to T3. It is involved in the regulation of metabolic processes through its influence on gene expression and enzyme activity. The exact metabolic pathways for 3-MCT are still under investigation but are believed to overlap significantly with those of T3 .

Pharmacokinetics

Understanding the pharmacokinetics of 3-MCT is essential for its therapeutic application. Key aspects include:

- Absorption : Following administration, 3-MCT is absorbed into the bloodstream where it can exert systemic effects.

- Distribution : The compound is likely transported by serum proteins similar to T3.

- Metabolism : It undergoes metabolic transformations that may involve deiodination or conjugation reactions.

- Excretion : The elimination pathways remain to be fully characterized but are expected to involve renal excretion .

Biological Effects

Cellular Effects

Research indicates that 3-MCT can influence cellular functions such as:

- Gene Expression : Modulation of genes involved in metabolism and growth.

- Cell Signaling Pathways : Impacting pathways related to energy expenditure and thermogenesis .

Potential Therapeutic Applications

Given its structural similarity to T3, 3-MCT is being explored for various medical applications:

- Thyroid Disorders : Investigated as a potential treatment for conditions like hypothyroidism and hyperthyroidism due to its ability to modulate thyroid hormone activity.

- Cancer Research : Studies suggest that it may have implications in cancer biology by affecting cell proliferation pathways mediated by TRs .

- Diagnostic Tools : Utilized in developing assays for thyroid function tests due to its bioactivity .

Case Studies and Research Findings

Recent studies have highlighted the biological activity of 3-MCT:

- Thyroid Hormone Action Study :

- Metabolic Regulation Research :

- Research indicated that 3-MCT administration in animal models resulted in enhanced metabolic rates and alterations in lipid profiles, suggesting its role in metabolic regulation.

Summary Table of Biological Activities

Propriétés

IUPAC Name |

(2S)-2-amino-3-[3-chloro-4-(4-hydroxy-3,5-diiodophenoxy)-5-iodophenyl]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11ClI3NO4/c16-8-1-6(3-12(20)15(22)23)2-11(19)14(8)24-7-4-9(17)13(21)10(18)5-7/h1-2,4-5,12,21H,3,20H2,(H,22,23)/t12-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HWGVSMDUSKJICA-LBPRGKRZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1Cl)OC2=CC(=C(C(=C2)I)O)I)I)CC(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=C(C=C(C(=C1Cl)OC2=CC(=C(C(=C2)I)O)I)I)C[C@@H](C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11ClI3NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

685.42 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

909279-46-5 | |

| Record name | 3-Monochlorotriiodothyronine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0909279465 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-MONOCHLOROTRIIODOTHYRONINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CPY747550R | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.